Cordysinin C/D

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

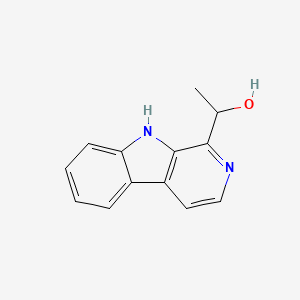

Cordysinin C and Cordysinin D are naturally occurring beta-carboline alkaloids isolated from the mycelia of Cordyceps species, particularly Cordyceps sinensis . These compounds have garnered attention due to their unique chemical structures and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cordysinin C and Cordysinin D can be synthesized through various chemical routes. The synthesis typically involves the formation of the beta-carboline core structure followed by specific functional group modifications. The optimal culture conditions for producing cordycepin, a related compound, include a pH of 5.5, temperature of 25°C, inoculum size of 8% v/v, inoculum age of 72 hours, and an incubation time of 24 days .

Industrial Production Methods

Industrial production of Cordysinin C and Cordysinin D involves large-scale fermentation processes using Cordyceps species. The mycelia are harvested, and the compounds are extracted using solvents such as ethanol. The extracts are then purified through chromatographic techniques to isolate the desired compounds .

Analyse Chemischer Reaktionen

Types of Reactions

Cordysinin C and Cordysinin D undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the beta-carboline core to tetrahydro-beta-carboline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the beta-carboline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted beta-carboline derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Wissenschaftliche Forschungsanwendungen

Chemistry: These compounds serve as valuable intermediates in the synthesis of complex organic molecules.

Wirkmechanismus

Cordysinin C and Cordysinin D exert their effects through multiple mechanisms:

Antimicrobial Action: They disrupt bacterial cell membranes and bind to bacterial genomic DNA, interfering with cellular functions and leading to cell death.

Immunomodulatory Effects: These compounds stimulate the production of cytokines such as interleukin-1β, interleukin-2, and tumor necrosis factor-α, enhancing the immune response.

Anticancer Activity: Cordysinin C and Cordysinin D induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Cordysinin C and Cordysinin D are part of the beta-carboline family, which includes other compounds such as harmane, harmine, and norharmane . Compared to these compounds, Cordysinin C and Cordysinin D exhibit unique structural features and biological activities:

Harmane: Known for its neurotoxic effects and potential role in neurodegenerative diseases.

Harmine: Exhibits antidepressant and anti-inflammatory properties.

Norharmane: Acts as a monoamine oxidase inhibitor and has been studied for its potential in treating depression and anxiety.

Cordysinin C and Cordysinin D stand out due to their potent antimicrobial and anticancer activities, making them promising candidates for further research and development .

Eigenschaften

CAS-Nummer |

148683-93-6 |

|---|---|

Molekularformel |

C13H12N2O |

Molekulargewicht |

212.25 g/mol |

IUPAC-Name |

1-(9H-pyrido[3,4-b]indol-1-yl)ethanol |

InChI |

InChI=1S/C13H12N2O/c1-8(16)12-13-10(6-7-14-12)9-4-2-3-5-11(9)15-13/h2-8,15-16H,1H3 |

InChI-Schlüssel |

GKXWQOGSNJJLKJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=NC=CC2=C1NC3=CC=CC=C23)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14077756.png)

![Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate](/img/structure/B14077758.png)